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Compound of Interest

Compound Name: 1-Phenylpiperidin-4-ol

Cat. No.: B039638 Get Quote

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 1-
Phenylpiperidin-4-ol with its common precursors, 4-piperidone and bromobenzene.

Understanding the distinct spectral features of these compounds is crucial for researchers,

scientists, and professionals in drug development for reaction monitoring, quality control, and

structural verification. This document presents a summary of their Infrared (IR), ¹H Nuclear

Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, alongside the

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for 1-Phenylpiperidin-4-ol, 4-

piperidone, and bromobenzene, highlighting the characteristic signals that differentiate them.
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Spectroscopic Data Bromobenzene 4-Piperidone
1-Phenylpiperidin-4-

ol

IR (cm⁻¹)

~3060 (Ar C-H str),

~1580 (C=C str), ~750

(C-Br str)[1][2][3]

~3300 (N-H str),

~1715 (C=O str)[4]

~3300 (O-H str),

~3050 (Ar C-H str),

~1600 (C=C str), No

C=O str[5][6]

¹H NMR (ppm)
7.2-7.6 (m, 5H)[7][8]

[9]

~3.0 (t, 4H), ~2.4 (t,

4H), ~2.0 (s, 1H, NH)

[10]

~7.2 (m, 2H), ~6.9 (t,

1H), ~6.8 (d, 2H), ~3.8

(m, 1H), ~3.6 (m, 2H),

~3.0 (m, 2H), ~2.0 (m,

2H), ~1.8 (m, 2H),

~1.7 (s, 1H, OH)

¹³C NMR (ppm)
~131.7, ~130.1,

~127.3, ~122.6 (C-Br)

~209 (C=O), ~50

(CH₂-N), ~41 (CH₂-

C=O)[11]

~151.4, ~129.2,

~119.8, ~116.3, ~67.5

(CH-OH), ~50.2 (CH₂-

N), ~42.9 (CH₂-

CHOH)[5]

Mass Spec (m/z)

156/158 (M/M+2,

~1:1)[12][13][14], 77

(C₆H₅⁺)[12]

99 (M⁺)[11][15] 177 (M⁺)[5], 105, 104

Synthesis Pathway
The synthesis of 1-Phenylpiperidin-4-ol from 4-piperidone and bromobenzene typically

proceeds via a nucleophilic substitution or a cross-coupling reaction. The diagram below

illustrates the general synthetic transformation.
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Synthetic Pathway of 1-Phenylpiperidin-4-ol
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Caption: Reaction scheme for the synthesis of 1-Phenylpiperidin-4-ol.

Spectroscopic Analysis and Comparison
Infrared (IR) Spectroscopy: The IR spectra provide clear evidence of the functional group

transformations during the synthesis.

Bromobenzene exhibits characteristic peaks for an aromatic ring, including C-H stretching

above 3000 cm⁻¹ and a C-Br stretching vibration around 750 cm⁻¹.[1][2][3]

4-Piperidone is distinguished by a strong carbonyl (C=O) stretch at approximately 1715 cm⁻¹

and a secondary amine (N-H) stretch around 3300 cm⁻¹.[4]

1-Phenylpiperidin-4-ol shows the disappearance of the carbonyl peak and the appearance

of a broad O-H stretching band around 3300 cm⁻¹. The presence of the phenyl group is

confirmed by aromatic C-H and C=C stretching vibrations.[5][6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals the

changes in the chemical environment of the protons.

Bromobenzene displays a complex multiplet in the aromatic region (7.2-7.6 ppm)

corresponding to the five phenyl protons.[7][8][9]

4-Piperidone shows two triplets for the piperidine ring protons and a broad singlet for the N-H

proton.[10]
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In 1-Phenylpiperidin-4-ol, the aromatic region is shifted upfield compared to bromobenzene

due to the electron-donating effect of the nitrogen atom. New signals appear for the methine

proton adjacent to the hydroxyl group (~3.8 ppm) and the protons on the piperidine ring,

along with a singlet for the hydroxyl proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides insights into the

carbon framework of the molecules.

Bromobenzene shows four signals in the aromatic region, with the carbon attached to the

bromine appearing at a characteristic downfield shift (~122.6 ppm).

4-Piperidone is characterized by the downfield signal of the carbonyl carbon at

approximately 209 ppm.[11]

The spectrum of 1-Phenylpiperidin-4-ol lacks the carbonyl signal and instead shows a new

signal around 67.5 ppm for the carbon attached to the hydroxyl group. The aromatic signals

are also indicative of the N-substituted phenyl ring.[5]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds

and provides fragmentation patterns useful for structural elucidation.

Bromobenzene exhibits a characteristic isotopic pattern for bromine, with two molecular ion

peaks of nearly equal intensity at m/z 156 and 158 (M⁺ and M⁺+2).[12][13][14] The base

peak is often the phenyl cation at m/z 77.[12]

4-Piperidone shows its molecular ion peak at m/z 99.[11][15]

1-Phenylpiperidin-4-ol displays a molecular ion peak at m/z 177.[5]

Experimental Protocols
General: All solvents and reagents should be of analytical grade and used as received unless

otherwise noted.

Synthesis of 1-Phenylpiperidin-4-ol: A mixture of 4-piperidone hydrochloride (1 equivalent),

bromobenzene (1.1 equivalents), a suitable base (e.g., sodium tert-butoxide, 2.2 equivalents),

a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), and a phosphine ligand (e.g., BINAP,
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0.015 equivalents) in an appropriate solvent (e.g., toluene) is heated under an inert

atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is

cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then

purified by column chromatography.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples

are analyzed as KBr pellets, and liquid samples are analyzed as thin films between NaCl

plates. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

300 or 400 MHz NMR spectrometer. Samples are dissolved in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra are obtained using a GC-MS system with an electron

ionization (EI) source. The sample is introduced via the gas chromatograph, and the mass

spectrum is recorded over a mass range of m/z 50-500.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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